molecular formula C8H9O4S- B11711912 2-Phenoxyethanesulfonate

2-Phenoxyethanesulfonate

Cat. No.: B11711912
M. Wt: 201.22 g/mol
InChI Key: YHGJKTAYRJFQRB-UHFFFAOYSA-M
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Description

2-Phenoxyethanesulfonate is an organic compound with the molecular formula C8H10O4S. It is a sulfonate ester derived from phenoxyethanol and ethanesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethanesulfonate can be synthesized through the reaction of phenoxyethanol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous reaction of phenoxyethanol with ethanesulfonyl chloride under controlled conditions. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert it into phenoxyethanol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Phenoxyethanol.

    Substitution: Various substituted phenoxyethanes.

Scientific Research Applications

2-Phenoxyethanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethanesulfonate involves its interaction with specific molecular targets. It can act as a sulfonating agent, transferring the sulfonate group to other molecules. This process is facilitated by the presence of nucleophiles that attack the sulfonate group, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A precursor to 2-Phenoxyethanesulfonate, used as a solvent and preservative.

    Ethanesulfonic acid: Another precursor, used in various chemical reactions.

    Phenoxyacetic acid: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to its sulfonate ester structure, which imparts distinct chemical reactivity and applications. Unlike its precursors, it can participate in a wider range of chemical reactions, making it valuable in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C8H9O4S-

Molecular Weight

201.22 g/mol

IUPAC Name

2-phenoxyethanesulfonate

InChI

InChI=1S/C8H10O4S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1

InChI Key

YHGJKTAYRJFQRB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)[O-]

Origin of Product

United States

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